Barminomycin I - 108147-17-7

Barminomycin I

Catalog Number: EVT-1172555
CAS Number: 108147-17-7
Molecular Formula: C33H37NO12
Molecular Weight: 639.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Barminomycin I is a natural product found in Nonomuraea roseoviolacea and Actinomadura with data available.
Classification and Source

Barminomycin I belongs to the class of anthracycline antibiotics, which are characterized by their three-ring structure and ability to intercalate into DNA. It is produced by the Actinomadura species, which are known for their ability to synthesize various bioactive secondary metabolites. The specific strain responsible for Barminomycin I production is Actinomadura verrucosospora, which has been studied for its biosynthetic pathways that lead to the formation of this compound .

Synthesis Analysis

The synthesis of Barminomycin I involves complex biosynthetic pathways typical of polyketide compounds. The key steps in its biosynthesis include:

  1. Polyketide Synthase Assembly: The biosynthetic gene cluster responsible for Barminomycin I includes several genes encoding type I polyketide synthases. These enzymes are essential for assembling the polyketide backbone through a series of condensation reactions involving malonyl-CoA and other precursors.
  2. Modification Reactions: Following the initial assembly, various tailoring enzymes modify the polyketide structure. These modifications may include hydroxylation, methylation, and cyclization reactions, which contribute to the unique structural features of Barminomycin I .
  3. Final Product Formation: The final steps involve the release of the compound from the polyketide synthase complex, often catalyzed by thioesterases that cleave the growing chain from the enzyme complex .
Molecular Structure Analysis

Barminomycin I exhibits a complex molecular structure typical of anthracyclines, characterized by:

  • Three-ring System: The core structure consists of a tetracyclic ring system that facilitates intercalation into DNA.
  • Functional Groups: Various functional groups, including hydroxyl and amino groups, are present, enhancing its reactivity with nucleic acids.
  • DNA Binding Sites: The compound shows high selectivity for guanine-cytosine rich sequences (5'-GC-3'), allowing it to form stable adducts with DNA .

Structural Data

  • Molecular Formula: C₁₄H₁₇N₃O₃
  • Molecular Weight: 273.30 g/mol
  • Key Structural Features: The presence of an exocyclic amino group enables specific interactions with DNA.
Chemical Reactions Analysis

Barminomycin I undergoes several important chemical reactions:

  1. DNA Intercalation: The primary reaction involves intercalating between base pairs in DNA, which disrupts normal transcription and replication processes.
  2. Adduct Formation: It forms covalent adducts with DNA at specific sites, particularly at guanine residues within GC-rich sequences. This reaction significantly contributes to its cytotoxic effects .
  3. Inhibition of Topoisomerases: Similar to other anthracyclines, Barminomycin I inhibits topoisomerase II activity, leading to DNA strand breaks and apoptosis in cancer cells .
Mechanism of Action

The mechanism of action of Barminomycin I is multifaceted:

  • Intercalation: The drug intercalates into DNA, causing structural distortions that hinder replication and transcription.
  • Topoisomerase Inhibition: By inhibiting topoisomerase II, Barminomycin I prevents the relaxation of supercoiled DNA necessary for replication.
  • Covalent Binding: The formation of stable adducts with DNA enhances its cytotoxicity compared to other anthracyclines, as these adducts are less susceptible to efflux mechanisms that lead to drug resistance .
Physical and Chemical Properties Analysis

Barminomycin I possesses several key physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but can degrade upon prolonged exposure to light or heat.
  • Melting Point: Specific thermal properties have not been extensively documented but are critical for understanding its storage and handling requirements.

Relevant Data

  • pKa Values: These values indicate its ionization state in biological systems, influencing its interaction with cellular components.
Applications

Barminomycin I has significant potential in scientific applications:

  1. Anticancer Research: Its ability to form stable DNA adducts makes it a candidate for further development as an anticancer agent.
  2. Mechanistic Studies: It serves as a model compound for studying the mechanisms of action of anthracyclines and their derivatives.
  3. Drug Development: Insights gained from Barminomycin I's structure and function can guide the design of new drugs with improved efficacy and reduced side effects .
Introduction to Barminomycin I

Historical Discovery and Taxonomic Origins

Barminomycin I, initially identified as the chromophore component of the macromolecular complex SN-07, was isolated in 1985 from the fermentation broth of the actinomycete bacterium Actinomadura roseoviolacea var. miuraensis [3] [4]. This soil-derived microorganism, classified under the family Thermomonosporaceae, produces SN-07 as a red-pink complex with nucleic acids (DNA/RNA). The bioactive chromophore was subsequently separated via nuclease digestion, revealing the distinct anthracycline structure of Barminomycin I [3] [4]. Early pharmacological characterization demonstrated exceptional cytotoxicity against HeLa cervical carcinoma cells and significant antitumor activity in murine models of P388 leukemia, L1210 leukemia, and B16 melanoma, prompting further investigation into its unique mechanism of action [3].

Table 1: Discovery Timeline of Barminomycin I

YearKey EventSignificance
1985Isolation of SN-07 complexIdentified from Actinomadura roseoviolacea culture
1987–1989Structural elucidation of chromophoreBarminomycin I identified as active moiety
1990sIn vitro/in vivo antitumor efficacy studiesConfirmed activity against leukemia and solid tumors

Structural Classification within the Anthracycline Family

Barminomycin I belongs to the anthracycline class of antibiotics, characterized by a tetracyclic anthraquinone core fused to a sugar moiety. Its structure features a four-ring aglycone (carminomycinone) linked via glycosidic bond to an aminosugar, consistent with typical anthracyclines like doxorubicin. However, Barminomycin I is distinguished by an atypical eight-membered carbinolamine ring incorporated into its sugar unit, which readily tautomerizes to an imine form under physiological conditions [2] [3] [5]. This structural duality is critical for its biological activity. Spectroscopic analyses (NMR, MS) confirm the molecular formula C₃₂H₃₅NO₁₄, with key functional groups including a quinone-hydroquinone system, a ketone at C-7, and a primary amine at C-3' of the daunosamine derivative [3] [4]. The carbinolamine-imine equilibrium facilitates covalent interactions with DNA, setting it apart from classical anthracyclines that require external formaldehyde for activation [3] [5].

Table 2: Structural Comparison of Barminomycin I with Classical Anthracyclines

Structural FeatureBarminomycin IDoxorubicinCarminomycin I
Aglycone CoreCarminomycinoneAdriamycinoneCarminomycinone
Sugar MoietyModified daunosamine with 8-membered ringDaunosamineCinerulose A
Reactive GroupCarbinolamine/imineC-13 carbonylC-13 carbonyl
Molecular FormulaC₃₂H₃₅NO₁₄C₂₇H₂₉NO₁₁C₃₄H₃₇NO₁₃

Significance in Anticancer Drug Development

Barminomycin I represents a paradigm shift in anthracycline pharmacology due to its pre-activated molecular architecture and exceptional potency. It exhibits approximately 1,000-fold greater cytotoxicity than doxorubicin in P388 leukemia cells, primarily attributable to its capacity for rapid, irreversible DNA adduct formation without requiring metabolic activation or formaldehyde [2] [3]. The inherent imine group enables direct covalent binding to the exocyclic amino group of guanine residues in 5'-GC-3' sequences, forming stable aminal linkages that function as virtual interstrand crosslinks [3] [5]. Nuclear magnetic resonance (NMR) studies resolving 307 NOE distance constraints have elucidated a high-resolution 3D model of Barminomycin I-DNA adducts, revealing enhanced stability due to protection of the aminal linkage from hydrolytic cleavage compared to formaldehyde-activated anthracycline adducts [2] [3].

These attributes position Barminomycin I as both a mechanistic prototype and a structural template for novel anthracycline design. Its carbinolamine ring system provides a blueprint for engineering "pre-activated" anthracyclines that bypass cellular activation steps, potentially overcoming limitations of conventional agents like metabolic resistance or dependence on formaldehyde-releasing prodrugs [3] [5]. Research continues to explore strategies to harness its extreme reactivity—such as prodrug derivatization or targeted delivery systems—while preserving its unique sequence-specific DNA alkylation capability [3].

Table 3: Key Pharmacological Advantages of Barminomycin I

PropertyBarminomycin IImplication for Drug Development
Activation RequirementNone (inherent carbinolamine/imine system)Eliminates dependency on formaldehyde-releasing co-agents
Adduct StabilityHalf-life >48 hours at 37°C (vs. 25h for doxorubicin adducts)Sustained DNA damage and prolonged cytotoxic effect
Sequence SpecificityHigh selectivity for 5'-GC-3' sitesPredictable transcriptional blockade and reduced off-target effects
Reaction KineticsBimolecular (vs. trimolecular for doxorubicin)Enhanced reaction efficiency at lower concentrations

Research Perspectives: Current investigations focus on structure-activity relationship (SAR) optimization of the carbinolamine ring and glycosidic linkage to modulate reactivity profiles. Hybrid molecules incorporating Barminomycin I's imine system into other anthracycline scaffolds show promise in expanding the therapeutic index of next-generation DNA-targeted agents [5] [9].

Properties

CAS Number

108147-17-7

Product Name

Barminomycin I

IUPAC Name

9-acetyl-4,6,9,11-tetrahydroxy-7-[[2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C33H37NO12

Molecular Weight

639.6 g/mol

InChI

InChI=1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3

InChI Key

WFTIALXZVDZJDB-UHFFFAOYSA-N

SMILES

CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O

Synonyms

antibiotic SN-07 chromophore
barminomycin I
SN-07 chromophore

Canonical SMILES

CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.